molecular formula C5H12O2 B8582671 Pentane-3,3-diol CAS No. 151331-32-7

Pentane-3,3-diol

Cat. No.: B8582671
CAS No.: 151331-32-7
M. Wt: 104.15 g/mol
InChI Key: LMSZCVVFFIXEKO-UHFFFAOYSA-N
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Description

Pentane-3,3-diol is an organic compound with the molecular formula C5H12O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-3,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenolysis of furfuryl alcohol using a silicalite-1 molecular sieve-based catalyst can yield this compound under mild reaction conditions . Another method involves the one-pot production from furfural through tailored hydrotalcite-based catalysts .

Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of biomass-derived intermediates. The use of efficient catalysts, such as those based on mixed metal oxides, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pentane-3,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols with modified structures.

    Substitution: Halogenated compounds.

Scientific Research Applications

Pentane-3,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentane-3,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it a valuable intermediate in various chemical reactions and processes .

Comparison with Similar Compounds

Uniqueness of Pentane-3,3-diol: this compound is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other diols. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

151331-32-7

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

pentane-3,3-diol

InChI

InChI=1S/C5H12O2/c1-3-5(6,7)4-2/h6-7H,3-4H2,1-2H3

InChI Key

LMSZCVVFFIXEKO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(O)O

Origin of Product

United States

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